molecular formula C8H4BrClIN B6289938 5-Bromo-6-chloro-3-iodo-1H-indole CAS No. 2306263-63-6

5-Bromo-6-chloro-3-iodo-1H-indole

Cat. No.: B6289938
CAS No.: 2306263-63-6
M. Wt: 356.38 g/mol
InChI Key: JBQJSKAJEJWERN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-iodo-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the indole ring, making it a unique and versatile molecule in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-iodo-1H-indole typically involves multi-step reactions starting from simpler indole derivatives. One common method includes the halogenation of indole at specific positions using reagents like N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and iodine monochloride (ICl) for iodination .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-iodo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-chloro-3-iodo-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-6-chloro-1H-indole
  • 5-Bromo-6-chloro-2-methyl-1H-indole
  • 5-Bromo-6-chloro-3-methyl-1H-indole

Comparison: Compared to its analogs, 5-Bromo-6-chloro-3-iodo-1H-indole is unique due to the presence of the iodine atom at the 3-positionThe iodine atom can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, and may also influence its pharmacokinetic properties .

Biological Activity

5-Bromo-6-chloro-3-iodo-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by multiple halogen substitutions. The molecular formula is C8H5BrClIC_8H_5BrClI, and its unique combination of bromine, chlorine, and iodine enhances its reactivity and biological activity compared to other indole derivatives .

Target Interactions:
Indole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. These interactions can modulate critical biochemical pathways, influencing cellular processes such as proliferation and apoptosis .

Biochemical Pathways:
The compound has been implicated in several biological activities:

  • Antimicrobial Activity: Exhibits significant effects against various bacterial strains.
  • Anticancer Properties: Shows potential as a GSK-3β inhibitor, which is crucial in cancer cell proliferation .
  • Anti-inflammatory Effects: May influence inflammatory pathways through receptor binding .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL Minimum Bactericidal Concentration (MBC) µg/mL
Staphylococcus aureus3.917.81
Escherichia coli15.6231.25
Klebsiella pneumoniae31.2562.50

These findings suggest that the compound exhibits bactericidal effects at low concentrations, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound's anticancer potential has been highlighted in studies focusing on its inhibitory effects on GSK-3β, a key player in cancer progression.

Compound IC50 (nM) Cell Line Tested
5-Bromo-6-chloro-3-iodo125MiaPaCa-2 (Pancreatic Cancer)
Benzofuran Analog0.23 ± 0.04BXPC-3

The results indicate that certain analogs of the compound exhibit potent antiproliferative activity against pancreatic cancer cell lines at nanomolar concentrations .

Case Studies

Several case studies have investigated the biological activity of indole derivatives similar to 5-Bromo-6-chloro-3-iodo:

  • GSK-3β Inhibition Study:
    • A study reported the design and synthesis of various indole derivatives, revealing that compounds with halogen substitutions show enhanced GSK-3β inhibitory activity.
    • The presence of bromine or iodine at specific positions was found to significantly improve potency .
  • Antimicrobial Efficacy:
    • A comparative analysis of antimicrobial activity demonstrated that halogenated indoles have superior effects against resistant bacterial strains compared to non-halogenated variants .

Properties

IUPAC Name

5-bromo-6-chloro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJSKAJEJWERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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